2-ethoxy-N-(2-fluorobenzyl)-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxamide
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Overview
Description
2-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-4-OXO-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPINE-1-CARBOXAMIDE is a complex organic compound that belongs to the class of pyridoazepines This compound is characterized by its unique structure, which includes an ethoxy group, a fluorophenylmethyl group, and a pyridoazepine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-4-OXO-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPINE-1-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of 2-ethoxybenzaldehyde with 2-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized under acidic conditions to yield the pyridoazepine core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-4-OXO-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPINE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy and fluorophenylmethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-4-OXO-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPINE-1-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-4-OXO-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPINE-1-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]ANILINE: Shares a similar structure but lacks the pyridoazepine core.
3-(2-ETHYL-4-{2-[2-(4-FLUOROPHENYL)-5-METHYLOXAZOL-4-YL]ETHOXY}PHENYL)PROPANOIC ACID: Contains a similar ethoxy and fluorophenyl group but has a different core structure.
Uniqueness
2-ETHOXY-N-[(2-FLUOROPHENYL)METHYL]-4-OXO-4H,6H,7H,8H,9H,10H-PYRIDO[1,2-A]AZEPINE-1-CARBOXAMIDE is unique due to its pyridoazepine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H23FN2O3 |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
2-ethoxy-N-[(2-fluorophenyl)methyl]-4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxamide |
InChI |
InChI=1S/C20H23FN2O3/c1-2-26-17-12-18(24)23-11-7-3-4-10-16(23)19(17)20(25)22-13-14-8-5-6-9-15(14)21/h5-6,8-9,12H,2-4,7,10-11,13H2,1H3,(H,22,25) |
InChI Key |
YQAVNLUYLICPBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)N2CCCCCC2=C1C(=O)NCC3=CC=CC=C3F |
Origin of Product |
United States |
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